11-Oxabicyclo[8.1.0]undecane
Description
Structural Significance and Synthetic Utility of Bridged Cyclic Ethers
Bridged cyclic ethers are a subclass of bicyclic compounds where the rings are connected by a "bridge" containing at least one atom. organicchemistrytutor.com This structural feature imparts significant rigidity and often high levels of ring strain, particularly in smaller ring systems. libretexts.org The inherent strain in bridged cyclic ethers, especially those containing an oxirane ring, makes them susceptible to ring-opening reactions. libretexts.org This reactivity is a cornerstone of their synthetic utility, allowing for the stereocontrolled introduction of functional groups. ontosight.aichinesechemsoc.org
The synthetic utility of bridged cyclic ethers is vast. They serve as precursors to a wide array of complex molecules, including pharmaceuticals and natural products. diva-portal.orgacs.orgnih.gov The ring-opening of the oxirane moiety can be initiated by various nucleophiles and electrophiles, leading to the formation of diols, amino alcohols, and other valuable difunctionalized compounds. chinesechemsoc.org The stereochemistry of the starting bridged ether often dictates the stereochemical outcome of these reactions, providing a powerful tool for asymmetric synthesis.
Overview of the Bicyclo[8.1.0]undecane Framework
The Bicyclo[8.1.0]undecane framework consists of a ten-membered ring fused to a three-membered ring. This structure is found in a number of natural products, particularly sesquiterpenoids like those derived from the bicyclogermacrane skeleton. np-mrd.orgphytobank.ca The fusion of the small, strained cyclopropane (B1198618) ring to the larger, more flexible cyclodecane (B1584694) ring creates a unique conformational landscape.
Nomenclatural and Stereochemical Considerations for 11-Oxabicyclo[8.1.0]undecane
The systematic name "this compound" precisely describes the molecule's structure. bldpharm.com "Bicyclo" indicates a bicyclic system. organicchemistrytutor.com The numbers in the brackets, [8.1.0], denote the number of atoms in each of the three bridges connecting the two bridgehead atoms. In this case, there are eight atoms in one bridge, one atom in the second, and zero atoms in the direct connection between the bridgeheads. "Undecane" specifies a total of eleven atoms in the bicyclic system (10 carbons and 1 oxygen). "11-Oxa" indicates that the atom at position 11 is an oxygen, forming an ether, specifically an epoxide in this framework. libretexts.org The numbering of the bicyclic system begins at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and finally, the bridge itself is numbered. organicchemistrytutor.com
This compound is also commonly named cyclodecene (B14012633) oxide or 1,2-epoxycyclodecane. lookchem.com The stereochemistry at the two bridgehead carbons (C1 and C10) is a critical feature. The fusion of the epoxide ring to the ten-membered ring can be either cis or trans. nih.govchemsrc.com This leads to the existence of (1R,10S)-11-Oxabicyclo[8.1.0]undecane (the cis isomer) and its enantiomer, as well as the corresponding trans isomers. lookchem.com The specific stereoisomer will have a significant impact on its chemical reactivity and biological activity if any.
Chemical and Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 286-94-2 | C10H18O | 154.25 | 203.4 at 760 mmHg lookchem.com |
| cis-11-Oxabicyclo[8.1.0]undecane | 29587-92-6 | C10H18O | 154.25 | Not Available |
| (1R,10R)-Bicyclo[8.1.0]undecane | 15840-80-9 | C11H20 | 152.28 | Not Available |
| cis-Bicyclo[8.1.0]undecane | Not Available | C11H20 | 152.28 | Not Available |
| Cyclodecene | 2198-20-1 | C10H18 | 138.25 | 193.3 at 760 mmHg guidechem.com |
| Cyclodecanol (B74256) | 1502-05-2 | C10H20O | 156.27 | Not Available |
Structure
3D Structure
Properties
CAS No. |
29587-92-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
11-oxabicyclo[8.1.0]undecane |
InChI |
InChI=1S/C10H18O/c1-2-4-6-8-10-9(11-10)7-5-3-1/h9-10H,1-8H2 |
InChI Key |
AFCZSFUPWLSMSZ-UHFFFAOYSA-N |
SMILES |
C1CCCCC2C(O2)CCC1 |
Canonical SMILES |
C1CCCCC2C(O2)CCC1 |
Other CAS No. |
29587-92-6 |
Origin of Product |
United States |
Synthetic Methodologies for 11 Oxabicyclo 8.1.0 Undecane and Its Derivatives
Epoxidation Reactions of Cyclodecene (B14012633) Precursors
The addition of an oxygen atom across the double bond of a cyclodecene ring is the hallmark of the synthesis of 11-oxabicyclo[8.1.0]undecane. The efficiency and stereochemical outcome of this epoxidation reaction are highly dependent on the chosen reagents and catalysts.
Stereoselective and Diastereoselective Epoxidation Strategies
The stereochemistry of the starting cyclodecene isomer, whether cis or trans, directly influences the stereochemistry of the resulting epoxide. pearson.com For instance, the epoxidation of trans-cyclodecene (B1599413) with peroxyacetic acid yields the corresponding trans-epoxide, preserving the stereochemical configuration of the alkene. pearson.com This stereospecificity is a critical aspect in the synthesis of specific isomers of this compound and its derivatives.
Furthermore, the presence of functional groups on the cyclodecene ring can direct the stereochemical course of the epoxidation, leading to high diastereoselectivity. For example, the vanadium-catalyzed epoxidation of cyclic allylic alcohols can exhibit high stereoselectivity, which is influenced by the conformation of the hydroxyl group. nih.gov Computational studies have also highlighted the role of torsional steering in controlling the stereoselectivity of epoxidation, where subtle conformational preferences in the transition state can lead to a significant preference for one diastereomer over the other. nih.gov In some cases, the presence of substituents on the cyclodecene ring can lead to the formation of multiple stereogenic centers with high control. nih.gov
The diastereoselective epoxidation of substituted cyclohexenes using dioxiranes generated in situ has been systematically studied, revealing that both steric and electronic effects of the substituents and the oxidant play a crucial role in determining the facial selectivity of the oxygen transfer. nih.gov These principles can be extended to the larger cyclodecene ring system.
Catalytic Approaches to Oxirane Formation
A variety of catalytic systems have been developed to effect the epoxidation of cyclodecene, offering advantages in terms of efficiency, selectivity, and environmental compatibility.
Organocatalysis provides a metal-free alternative for the epoxidation of alkenes. Ketone-catalyzed epoxidations, for instance, have proven to be a valuable tool in organic synthesis. orgsyn.org A notable example involves the use of pyrrole-proline diketopiperazine (DKP) as a mediator for the aerobic, metal-free epoxidation of electron-rich alkenes, including cyclodecene. rsc.orglookchem.com In this system, Hantzsch ester is employed as a reductant. The reaction of cyclodecene under these conditions yielded the corresponding epoxide in 82% yield. rsc.org The mechanism involves the activation of molecular oxygen by the organocatalyst. rsc.orglookchem.com The use of bifunctional thiourea-amines as organocatalysts has also been explored for the asymmetric epoxidation of electron-poor alkenes, offering a pathway to chiral epoxides. chim.it
| Catalyst/Mediator | Oxidant | Reductant | Solvent | Yield (%) | Ref |
| Pyrrole-proline diketopiperazine (DKP) | O₂ | Hantzsch ester | Hexane:CH₂Cl₂ (50:1) | 82 | rsc.org |
Transition metal complexes are highly effective catalysts for the epoxidation of olefins, including cyclodecene.
Manganese-based catalysts have been extensively studied. Manganese(II) salts, in the presence of a bicarbonate buffer and hydrogen peroxide as the oxidant, can catalyze the epoxidation of various alkenes. organic-chemistry.org The addition of additives like sodium acetate (B1210297) or salicylic (B10762653) acid can enhance the reaction rate. organic-chemistry.org Manganese salen complexes are also potent catalysts for epoxidation reactions. rug.nl The mechanism of manganese-catalyzed epoxidation can be complex, and in some cases, may proceed through a stepwise mechanism, which can influence the stereochemical outcome. rug.nl Continuous flow processes using homogeneous manganese catalysts with peracetic acid have been developed, offering a scalable and safer route to epoxides. qub.ac.uk
| Catalyst System | Oxidant | Additive | Substrate | Yield (%) | Ref |
| Mn(OAc)₂ | Peracetic Acid | 2-Picolinic Acid | Various Alkenes | >80 (conversion) | qub.ac.uk |
| MnSO₄ | H₂O₂ | Sodium Bicarbonate | Various Alkenes | High | organic-chemistry.org |
Titanium-based catalysts are renowned for their utility in selective oxidation, most famously in the Sharpless epoxidation. For the epoxidation of cyclodecene, silica-titania pillared materials have shown high epoxide selectivity (95-97%) and yield. cuni.cz For example, the Ti-IPC-1PITi catalyst provided a 23% yield of cyclodecene oxide after 4 hours, a significant improvement over conventional TS-1 catalysts which gave less than 1% yield. cuni.cz Titanium silicalite-1 (TS-1) has been employed in continuous flow reactors for the epoxidation of various alkenes with hydrogen peroxide, achieving high yields and selectivities. researchgate.net Furthermore, cyclopentadienyl-silsesquioxane titanium complexes have been developed as highly active catalysts for the epoxidation of alkenes using aqueous hydrogen peroxide. unl.pt The rich redox chemistry of titanium also allows for its use in radical redox catalysis for epoxide activation and other transformations. nih.gov
| Catalyst | Oxidant | Yield (%) | Selectivity (%) | Time (h) | Ref |
| Ti-IPC-1PITi | H₂O₂ | 23 | 95-97 (at 10% conversion) | 4 | cuni.cz |
| TS-1-PITi | H₂O₂ | 15 | 95-97 (at 10% conversion) | 4 | cuni.cz |
| Conventional TS-1 | H₂O₂ | <1 | - | 4 | cuni.cz |
The use of molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic standpoint. Aerobic epoxidation of alkenes can be achieved using various catalytic systems. Ruthenium-porphyrin complexes have been shown to catalyze the aerobic epoxidation of both aromatic and aliphatic alkenes, with water playing a crucial co-catalytic role. le.ac.uk In some systems, a sacrificial co-reductant is employed to facilitate the activation of oxygen. le.ac.uk Gold nanoparticles supported on various materials have also been investigated for the aerobic epoxidation of alkenes, where a radical initiator is often used. researchgate.net The previously mentioned organocatalytic system using DKP and Hantzsch ester is another example of an aerobic epoxidation method. rsc.orglookchem.com
Synthesis of Functionalized Cyclodecene Substrates for Epoxidation
The synthesis of functionalized cyclodecene derivatives provides access to a wider range of substituted this compound structures. Cross-coupling reactions have been developed to introduce various substituents into the olefinic moiety of cyclooctenes, and these methods can be conceptually extended to the cyclodecene framework. researchgate.net For instance, methods for the synthesis of 1-substituted cis-cyclooctenes have been reported, opening routes to previously inaccessible derivatives. researchgate.net
The stereoselective synthesis of functionalized steroids has been achieved via stereoselective epoxidation and subsequent epoxide opening as key steps, demonstrating the synthesis of complex polycyclic systems containing a functionalized epoxide. nih.gov The synthesis of alkenyl cyclopropyl (B3062369) carbinol derivatives and their subsequent directed diastereoselective epoxidation highlights a strategy for creating highly substituted and stereodefined bicyclic systems. nih.gov These approaches to synthesizing functionalized precursors, coupled with the epoxidation methodologies described above, provide a versatile toolbox for the preparation of a diverse array of this compound derivatives.
Construction of the this compound Skeleton via Ring-Closure
The formation of the characteristic fused ring system of oxa-bicyclic compounds is fundamentally a challenge of ring-closure. Chemists have developed a variety of methods that can be broadly categorized into macrocyclization strategies, which form a large ring that can be subsequently modified, and direct intramolecular cyclizations that form the crucial carbon-oxygen bond of the ether bridge.
Macrocyclization reactions are critical for synthesizing large-ring structures, which can serve as precursors to bicyclic systems. acs.org These reactions involve the intramolecular coupling of two reactive ends of a linear precursor. nih.gov Success often hinges on employing high-dilution conditions to favor the intramolecular pathway over competing intermolecular polymerization. acs.org A powerful and widely used macrocyclization technique is Ring-Closing Metathesis (RCM), which forms a new carbon-carbon double bond within a molecule, releasing a small volatile alkene like ethene. organic-chemistry.org
A pertinent example is the stereoselective synthesis of the 11-oxabicyclo[6.2.1]undec-3-ene core, a scaffold found in biologically active natural products. nih.gov This synthesis features an unusual RCM reaction to construct a 10-membered carbocycle, which constitutes the larger ring of the bicyclic ether system. nih.gov The versatility of RCM and other macrocyclization methods allows for the construction of diverse oxa-bicyclic frameworks.
Table 1: Overview of Selected Macrocyclization Strategies
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene from a diene precursor using a metal catalyst (e.g., Ruthenium-based). | Tolerant of many functional groups; effective for 5- to 30-membered rings. | organic-chemistry.org |
| Macrolactonization (e.g., Yamaguchi) | Intramolecular esterification of a hydroxy acid to form a large cyclic ester (lactone). | Often used in the synthesis of macrolide natural products. | cam.ac.uk |
| Macrolactamization | Intramolecular amide bond formation from an amino acid precursor to form a cyclic amide (lactam). | Can be performed on solid support to favor intramolecular cyclization. | nih.govcam.ac.uk |
| Click Reaction (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition to form a triazole-containing macrocycle. | High efficiency and yield; introduces a stable, functional triazole ring into the backbone. | mdpi.com |
This approach constructs the oxa-bicyclic core by forming a key carbon-oxygen bond through the intramolecular attack of an oxygen nucleophile (typically a hydroxyl group) onto an electrophilic center within the same molecule. This strategy is central to forming the ether linkage that defines the bicyclic system.
One innovative approach to an 11-oxabicyclo[6.2.1]undecane system involved treating a precursor containing both an alkene and a hydroxyl group with phenylselenenyl trifluoroacetate. researchgate.net This reaction proceeds through the stereoselective formation of a selenonium ion, which is then attacked by the internal hydroxyl group. researchgate.net This intramolecular oxygen attack forms a tricyclic oxonium ion, which subsequently rearranges to furnish the desired oxa-bicyclic skeleton. researchgate.net Other methods, such as rhodium-catalyzed intramolecular cyclizations, have also been developed for the efficient synthesis of oxygen-containing heterocycles like dihydropyrans. rsc.org
Advanced Synthetic Transformations for Analogues
Beyond constructing the basic skeleton, significant research focuses on developing advanced methods to produce more complex analogs, including those with specific stereochemistry. These methods often employ powerful name reactions, elegant reaction cascades, and asymmetric strategies.
Named rearrangements are powerful tools for inducing significant structural changes in a predictable manner.
The Wharton Rearrangement transforms α,β-epoxy ketones into allylic alcohols using hydrazine. wikipedia.orgsynarchive.com The reaction mechanism is similar to the Wolff-Kishner reduction and proceeds via the formation of a hydrazone intermediate, which decomposes with the evolution of nitrogen gas. wikipedia.orgquimicaorganica.org This reaction is particularly relevant as it starts from an epoxide, the same functional group present in the parent this compound.
The Ferrier Rearrangement is a cornerstone of carbohydrate chemistry, typically involving the Lewis acid-promoted reaction of a glycal (a 2,3-unsaturated sugar derivative) with a nucleophile. wikipedia.org This reaction proceeds via a delocalized allyloxocarbenium ion and results in the formation of a 2,3-unsaturated glycoside. wikipedia.org This rearrangement has been ingeniously applied in the synthesis of complex oxa-bicyclic systems. For instance, a gold(I)-catalyzed process combines a 1,3-acyloxy migration with a Ferrier rearrangement of glycal-derived precursors to efficiently produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes. nih.govrsc.orgrsc.org These products can then be further transformed into even more complex structures. nih.gov
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. ub.edu These sequences allow for the rapid construction of complex molecular architectures from simpler starting materials.
A prime example is the synthesis of diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes, which are structurally related to the target compound. nih.govrsc.org This synthesis employs a sophisticated gold-catalyzed tandem reaction. nih.govresearchgate.net The sequence is initiated by a 1,3-acyloxy migration of a propargylic ester, which then undergoes an intramolecular Ferrier rearrangement to build an 8-oxabicyclo[3.2.1]octane core. rsc.org This intermediate is then subjected to an interrupted Nazarov cyclization, a 4π-conrotatory electrocyclization, to construct the final tricyclic architecture. nih.govresearchgate.net This powerful cascade demonstrates how multiple transformations can be seamlessly linked to create significant molecular complexity in a few steps. rsc.org
Table 2: Gold-Catalyzed Cascade for 11-Oxatricyclo[5.3.1.0]undecane Synthesis
| Step | Reaction Type | Description | Reference |
|---|---|---|---|
| 1 | 1,3-Acyloxy Migration | A gold catalyst transforms a propargylic ester into a reactive allenic intermediate. | nih.govrsc.org |
| 2 | Ferrier Rearrangement (Intramolecular) | The gold catalyst also acts as a Lewis acid, promoting the cyclization to form an 8-oxabicyclo[3.2.1]octane core. | nih.govrsc.org |
| 3 | Interrupted Nazarov Cyclization | The product from the tandem reaction is treated with a Lewis acid (BF3·OEt2) to induce a 4π electrocyclization, forming the final 11-oxatricyclo[5.3.1.0]undecane skeleton. | nih.govresearchgate.net |
The development of asymmetric syntheses to produce single enantiomers of chiral molecules is a major goal of modern organic chemistry. For oxa-bicyclic systems, stereocontrol is crucial as biological activity is often dependent on the precise three-dimensional arrangement of atoms.
While no reports were found detailing the asymmetric synthesis of the parent this compound, highly effective strategies exist for its more complex analogs. The aforementioned gold-catalyzed tandem reaction sequence provides a compelling example of asymmetric synthesis. nih.govrsc.orgnih.gov By starting with enantiomerically pure glycals (chiral carbohydrate derivatives), the chirality is transferred through the reaction sequence to yield enantiopure 8-oxabicyclo[3.2.1]octanes and, subsequently, diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. nih.govrsc.org This substrate-controlled approach is an efficient way to access these complex chiral scaffolds without the need for a chiral catalyst in every step. nih.gov Other methods, such as catalyst-controlled reactions using specifically designed chiral ligands, are also being developed for asymmetric intramolecular cyclizations. nih.gov
Reactivity and Mechanistic Studies of 11 Oxabicyclo 8.1.0 Undecane
Ring-Opening Reactions of the Bridged Oxirane
The epoxide moiety is the most reactive site in the 11-oxabicyclo[8.1.0]undecane molecule. Its reactions are characterized by the cleavage of a carbon-oxygen bond, a process driven by the high ring strain inherent in the oxirane. libretexts.org These ring-opening reactions can be initiated by a variety of reagents, including nucleophiles, acids, and electrophiles, with the specific pathway influencing the regiochemistry and stereochemistry of the resulting product. nih.govchemistrysteps.com
Under neutral or basic conditions, the ring-opening of this compound proceeds through a classic S_N2 mechanism. chemistrysteps.com Strong nucleophiles, such as alkoxides, Grignard reagents, or organolithium compounds, attack one of the electrophilic carbon atoms of the epoxide. libretexts.orgchemistrysteps.com This attack occurs from the side opposite the C-O bond, leading to an inversion of configuration at the reaction center. chemistrysteps.com
In the case of the unsubstituted this compound, the two carbons of the oxirane ring are chemically equivalent (both are secondary). Therefore, nucleophilic attack can occur at either carbon with equal probability, leading to a single ring-opened product after an aqueous workup. The reaction is driven by the relief of the epoxide's ring strain. chemistrysteps.com The resulting product is a trans-substituted cycloundecane (B11939692) derivative, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the ring system.
Table 1: General Nucleophilic Ring-Opening Reaction
| Reactant | Nucleophile (Nu⁻) | Conditions | Product |
|---|
In the presence of an acid catalyst, the epoxide ring-opening mechanism is altered significantly. khanacademy.orgyoutube.com The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. libretexts.orgyoutube.com
A weak nucleophile, such as water or an alcohol, can then attack one of the carbons. khanacademy.org The nature of this nucleophilic attack has characteristics of both S_N1 and S_N2 mechanisms. libretexts.org While it proceeds with an S_N2-like backside attack, a significant degree of positive charge builds up on the carbon atoms in the transition state, lending it S_N1 character. youtube.com If the epoxide is asymmetrically substituted, the nucleophile will preferentially attack the more substituted carbon, as this carbon can better stabilize the developing positive charge. youtube.comlibretexts.org For the parent this compound, with two equivalent secondary carbons, this regiochemical preference is not a factor. The reaction with water under acidic conditions yields cycloundecane-1,2-diol.
The regioselectivity and stereoselectivity of the epoxide ring-opening are predictable based on the reaction conditions.
Regioselectivity : This refers to which of the two epoxide carbons is attacked. For the parent this compound, the carbons are equivalent. However, for substituted derivatives, the choice of catalyst is crucial. Strong nucleophiles in basic or neutral conditions attack the less sterically hindered carbon atom. chemistrysteps.com Weak nucleophiles under acidic conditions attack the more substituted carbon atom, which can better stabilize a partial positive charge. researchgate.net
Stereoselectivity : The ring-opening is highly stereoselective. Both acid-catalyzed and base-catalyzed pathways proceed via a backside attack (S_N2-type), resulting in an anti-periplanar arrangement of the incoming nucleophile and the oxygen atom. chemistrysteps.com This leads to products with a trans relationship between the two new substituents on the former epoxide carbons.
Table 2: Summary of Regio- and Stereoselectivity in Epoxide Ring-Opening
| Condition | Nucleophile | Regioselectivity | Stereoselectivity |
|---|---|---|---|
| Basic / Neutral | Strong (e.g., RO⁻, RLi) | Attack at the less substituted carbon | Anti-addition (trans product) |
Transannular Reactivity within the Undecane (B72203) Ring System
The large, flexible undecane ring allows for proximity between atoms that are distant in terms of bond connectivity. This can lead to transannular reactions, where a bond is formed across the ring. scripps.edursc.org Studies on derivatives of this compound have demonstrated this type of reactivity.
For instance, the acid-catalyzed treatment of 11-oxabicyclo[8.1.0]undecan-5-ol with para-toluenesulfonic acid does not result in a simple epoxide opening. Instead, it initiates a transannular cyclization. uni-marburg.de In this process, the hydroxyl group at the C5 position acts as an internal nucleophile, attacking one of the epoxide carbons after it has been activated by the acid catalyst. This reaction leads to the formation of a new bicyclic ether system, 11-oxabicyclo[4.4.1]undecane, effectively creating a new C-O bond across the ring. uni-marburg.de This transformation highlights how the conformation of the ten-membered ring can facilitate intramolecular reactions over intermolecular ones.
Table 3: Acid-Catalyzed Transannular Cyclization of 11-Oxabicyclo[8.1.0]undecan-5-ol
| Reactant | Catalyst | Solvent | Product |
|---|
Rearrangement Processes and Isomerization of this compound Derivatives
Derivatives of this compound can undergo various rearrangement reactions, often catalyzed by Lewis acids. These processes are typically driven by the formation of more stable carbocation intermediates or the relief of ring strain.
While less common than simple ring-opening, the epoxide ring can participate in rearrangements that alter the size of the carbocyclic ring.
Ring Contraction : Lewis acid-catalyzed treatment of epoxides can lead to ring contraction. chemistrysteps.com For this compound, coordination of a Lewis acid to the epoxide oxygen could weaken a C-O bond, generating a carbocation. A subsequent 1,2-hydride or alkyl shift could facilitate the contraction of the eleven-membered ring to a ten-membered ring, typically resulting in a carbonyl compound. For example, the rearrangement of cyclohexane (B81311) epoxides to cyclopentanecarbaldehydes is a known process. chemistrysteps.com By analogy, this compound could potentially rearrange to form a cyclodecanecarbaldehyde derivative.
Ring Expansion : Ring expansion reactions often proceed through carbocation intermediates, where the migration of a bond results in a larger, often more stable, ring. chemistrysteps.commasterorganicchemistry.com While direct expansion of the undecane ring initiated at the epoxide is not a primary pathway, derivatives formed from ring-opening, such as 1,2-diols, can undergo subsequent pinacol-type rearrangements under acidic conditions to yield ketones with altered ring structures.
Investigations of Reaction Intermediates
No studies detailing the experimental or computational investigation of reaction intermediates in transformations involving this compound were found.
Polymerization and Oligomerization Characteristics
There is no available research on the polymerization or oligomerization behavior of this compound.
Functional Group Transformations on the Bicyclic Scaffold
Specific examples and detailed research findings on functional group transformations carried out on the this compound scaffold are not documented in the available literature.
Spectroscopic and Chromatographic Characterization Methodologies
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Optimization of Chromatographic Conditions for Purity and Mixture Analysis
The determination of purity and the analysis of reaction mixtures containing 11-Oxabicyclo[8.1.0]undecane are effectively achieved using gas chromatography. Historical analysis of related compounds, such as the identification of trans-1,2-epoxycyclodecane from the reaction of cyclodecanol (B74256) with lead tetraacetate, was performed using vapor-phase chromatography (VPC), an early term for GC. dss.go.th
Optimization of GC methods is crucial for achieving accurate and reproducible results. Key parameters that are typically optimized include the stationary phase of the column, the temperature program, the carrier gas flow rate, and the detector type. For epoxides, non-polar or medium-polarity columns are often suitable. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.
For the analysis of complex mixtures, the chromatographic conditions must be optimized to ensure the separation of this compound from starting materials, reagents, solvents, and potential by-products. This involves selecting a column with appropriate selectivity and developing a temperature gradient that resolves all components of interest.
Table 1: Representative GC Parameters for Epoxide Analysis
| Parameter | Typical Setting | Purpose |
| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | To separate compounds based on their boiling points and polarities. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |
| Oven Program | Initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C | To achieve good separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | For sensitive detection of organic compounds. |
| Detector Temperature | 250-300 °C | To prevent condensation of the analytes in the detector. |
Note: This table presents generalized conditions for epoxide analysis and would require specific optimization for this compound.
Application of Retention Indices for Compound Identification
Retention indices, such as the Kovats retention index, are a valuable tool for the identification of compounds in GC analysis. They provide a standardized measure of retention that is less dependent on the specific instrumental conditions than retention times alone. The Kovats index relates the retention time of an analyte to those of n-alkanes eluting before and after it. researchgate.net
Table 2: Hypothetical Kovats Retention Indices for this compound on Different Stationary Phases
| Stationary Phase | Polarity | Hypothetical Kovats Index (I) |
| DB-1 (100% Dimethylpolysiloxane) | Non-polar | ~1250 |
| DB-5 (5% Phenyl-95% methylpolysiloxane) | Low polarity | ~1300 |
| DB-WAX (Polyethylene glycol) | Polar | ~1600 |
Note: The values in this table are hypothetical and for illustrative purposes only, as experimentally determined data for this compound are not available in the cited sources.
Reaction Monitoring and Kinetic Studies by GC
Gas chromatography is an effective technique for monitoring the progress of chemical reactions in real-time and for conducting kinetic studies. In the synthesis of epoxides, such as through the epoxidation of alkenes, GC can be used to quantify the consumption of the starting material and the formation of the epoxide product over time. google.com
By taking aliquots from the reaction mixture at specific time intervals and analyzing them by GC, a concentration-time profile for each species can be generated. This data allows for the determination of reaction rates, the investigation of reaction mechanisms, and the optimization of reaction conditions to maximize the yield of the desired epoxide. For instance, studies on the epoxidation of cyclooctene (B146475) have successfully employed GC to monitor the formation of the corresponding epoxide. google.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques are crucial for confirming the presence of the characteristic epoxide ring.
In FT-IR spectroscopy, epoxides typically exhibit several characteristic absorption bands. These include the asymmetric C-O-C stretching vibration, which appears as a strong band in the region of 950-810 cm⁻¹, and the symmetric C-O-C stretching (ring breathing) vibration, which is found around 1280-1230 cm⁻¹. dss.go.th The absence of strong absorptions for hydroxyl (O-H) and carbonyl (C=O) groups helps to confirm the epoxide structure.
Raman spectroscopy is a complementary technique to FT-IR. The epoxide ring breathing mode is also observable in the Raman spectrum, typically in the range of 1280-1230 cm⁻¹. The intensity of this peak can be proportional to the concentration of epoxide groups, making Raman spectroscopy useful for quantitative analysis and for monitoring curing reactions of epoxy resins.
Table 3: General Vibrational Band Assignments for Epoxides
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alicyclic) | 2950-2850 | 2950-2850 | Strong |
| Epoxide Ring Breathing (Symmetric C-O-C Stretch) | 1280-1230 | 1280-1230 | Weak to Medium |
| Asymmetric C-O-C Stretch | 950-810 | Weak or Inactive | Strong |
| Symmetric Ring Deformation | 880-750 | 880-750 | Strong |
Note: This table provides generalized frequency ranges for the epoxide functional group. Specific peak positions for this compound may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on the bond lengths, bond angles, and conformation of the this compound molecule.
For an X-ray crystallographic analysis, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
While X-ray crystallography has been used to determine the structures of numerous other epoxide-containing molecules, there are no publicly available reports of a crystal structure determination for this compound in the searched literature. Such a study would definitively establish the stereochemistry of the epoxide ring relative to the ten-membered carbocyclic ring.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Detailed quantum chemical calculations on the electronic structure and energetics of 11-oxabicyclo[8.1.0]undecane are limited in publicly accessible literature. However, foundational calculations have been performed to understand its basic conformational preferences. Ab initio calculations, specifically at the Hartree-Fock (HF) level with a 6-311G* basis set (HF/6-311G*), have been utilized to predict the molecule's most stable conformation. acs.orgresearchgate.netresearchgate.netresearchgate.net These calculations are fundamental in determining the geometry of the molecule by solving the electronic Schrödinger equation, providing a basis for understanding its potential energy surface. While specific data on orbital energies, electron density distribution, and thermodynamic parameters like heat of formation are not extensively reported, the application of these quantum methods has been crucial for the initial stages of its conformational analysis.
Conformational Landscape and Dynamics of the this compound System
The conformational landscape of the ten-membered ring system fused with an epoxide is complex. Computational studies, in conjunction with dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in elucidating its dynamic behavior.
For cis-11-oxabicyclo[8.1.0]undecane (cis-cyclodecene oxide), ab initio (HF/6-311G*) and Molecular Mechanics (MM3) calculations predict a single preferred conformation of C₁ symmetry. acs.orgresearchgate.netresearchgate.netresearchgate.net This low-symmetry conformation is analogous to the boat-chair-boat (BCB) structure of the related cyclodecane (B1584694) molecule. acs.orgresearchgate.netresearchgate.net
Dynamic NMR studies have identified a key conformational process. The ¹³C NMR spectrum of cis-cyclodecene (B1623649) oxide shows decoalescence at lower temperatures, indicating a dynamic equilibrium. The free-energy barrier (ΔG‡) for this process was determined to be 7.4 kcal/mol at -125.4 °C. acs.orgresearchgate.netresearchgate.netresearchgate.net This barrier corresponds to an interconversion process that, when rapid on the NMR timescale at room temperature, gives the molecule a time-averaged plane of symmetry. acs.orgresearchgate.netresearchgate.net At temperatures below -152.6 °C, this symmetry is no longer present, and the molecule exists in its chiral C₁ conformation. acs.orgresearchgate.netresearchgate.net
Table 1: Energetic Barrier for Conformational Process in cis-11-Oxabicyclo[8.1.0]undecane
| Parameter | Value | Temperature (°C) | Method |
| ΔG‡ | 7.4 kcal/mol | -125.4 | Dynamic ¹³C NMR |
| Data sourced from Pawar and Noe (1998). acs.orgresearchgate.netresearchgate.netresearchgate.net |
Computational Modeling of Reaction Mechanisms and Transition States
While computational chemistry is a powerful tool for modeling reaction mechanisms, specific studies detailing the transition states for reactions involving this compound are not widely documented. However, general principles from computational studies on other epoxides can be inferred. For instance, the ring-opening of epoxides is a well-studied reaction class. Computational analyses of simpler epoxides under acidic or basic conditions have utilized Density Functional Theory (DFT) to map reaction pathways and characterize transition states. These studies often employ methods like the Activation Strain Model to understand how strain and electronic factors control reactivity and regioselectivity.
A classic example involving cis-cyclodecene oxide is its reaction with lithium diethylamide, which has been studied to understand reaction mechanisms in medium-sized rings. dokumen.pub While a detailed computational model for this specific reaction is not available in the cited literature, such reactions are known to proceed through complex transannular pathways, which are amenable to computational investigation.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
A direct application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the interpretation of the experimental spectrum.
For cis-11-oxabicyclo[8.1.0]undecane, ¹³C chemical shifts for the preferred C₁ symmetry conformation were calculated at the HF/6-311G* level using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgresearchgate.netresearchgate.netresearchgate.net This method is a common and reliable approach for predicting NMR chemical shifts. The comparison of these calculated shifts with the experimental low-temperature ¹³C NMR spectrum helps in assigning the observed peaks to specific carbon atoms in the molecule and confirms the predicted conformational preference. The decoalescence observed in the experimental ¹³C NMR spectrum at -125.4 °C provides a key point of comparison for the dynamic processes modeled computationally. acs.orgresearchgate.netresearchgate.netresearchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is particularly useful for conformational analysis of large and flexible molecules.
In the study of cis-11-oxabicyclo[8.1.0]undecane, the MM3 force field was used to calculate strain energies and to generate drawings of the possible conformations. acs.orgresearchgate.netresearchgate.net These calculations supported the prediction that a single conformation, resembling the boat-chair-boat (BCB) form of cyclodecane, is the most stable. acs.orgresearchgate.netresearchgate.net
While extensive molecular dynamics (MD) simulations specifically for this compound are not detailed in the available literature, MD is a standard tool for exploring the conformational space of cyclic systems. researchgate.net Such simulations would involve calculating the trajectory of atoms over time, allowing for the observation of conformational changes and the determination of their relative populations and interconversion pathways, which would complement the findings from dynamic NMR spectroscopy.
Applications in Organic Synthesis and Materials Science
11-Oxabicyclo[8.1.0]undecane as a Versatile Synthetic Building Block
The inherent reactivity of the epoxide ring fused to a flexible medium-sized carbon loop allows this compound to serve as a starting point for a variety of chemical transformations, leading to molecules of significant structural complexity.
This compound is a substrate for several synthetically important reactions, including rearrangements and transannular cyclizations. The close proximity of atoms across the ten-membered ring allows for unique intramolecular reactions that are not possible in smaller or larger ring systems. For instance, the treatment of cis-cyclodecene (B1623649) oxide with lithium diethylamide is known to induce a transannular reaction, yielding bicyclic alcohol products. thieme-connect.com This reactivity highlights the compound's potential as a precursor for generating bicyclic systems from a monocyclic starting material.
Another key transformation is the rearrangement to the allylic alcohol, 2-cyclodecen-1-ol, which can be achieved using various reagents. archive.org Such transformations are valuable for introducing hydroxyl functionality and a double bond into the ten-membered ring in a controlled manner. Furthermore, studies on derivatives like (E)-10-methylcyclodec-5-enone, which can be formed from the parent cyclodecene (B14012633), show that these medium-ring compounds undergo SmI₂-mediated ketone-olefin coupling to produce bicyclic products with high diastereoselectivity. nih.gov These transformations underscore the role of the cyclodecane (B1584694) framework in stereocontrolled synthesis.
| Starting Material Class | Reaction Type | Key Reagents/Conditions | Resulting Product(s) | Reference |
|---|---|---|---|---|
| cis-Cyclodecene oxide | Transannular Rearrangement | Lithium diethylamide (LiNEt₂) | cis-Bicyclo[5.3.0]decan-1-ol, cis-Bicyclo[4.4.0]decan-1-ol | thieme-connect.com |
| Cyclodecene oxide | Rearrangement | Not specified | 2-Cyclodecenol | archive.org |
| (E)-Cyclodec-5-enone (Derivative) | Transannular Cyclization | SmI₂ / THF / HMPA | cis-Bicyclo[5.3.0]decan-1-ol | acs.org |
| (E)-10-Methylcyclodec-5-enone (Derivative) | Transannular Cyclization | SmI₂ | Diastereomeric mixture of methyl-substituted bicyclo[5.3.0]decan-1-ols | nih.gov |
The cyclodecane skeleton is a recurring motif in a number of natural products, and this compound serves as a key starting point for constructing these complex architectures. The ability to induce transannular cyclizations is a powerful strategy for building fused ring systems. Studies have shown that cyclodecenone derivatives can be selectively cyclized to form either bicyclo[5.3.0]decanol or bicyclo[4.4.0]decanol structures. acs.org This selectivity, governed by the conformation of the starting material, allows for the controlled synthesis of different polycyclic cores. nih.govacs.org
For example, the SmI₂-mediated coupling of (E)-cyclodec-5-enone leads with high regio- and diastereoselectivity to cis-fused bicyclo[5.3.0]decan-1-ol. acs.orgresearchgate.net This hydroazulene skeleton is a core component of many sesquiterpenoid natural products. Similarly, asymmetric desymmetrisation of medium-ring epoxides like cyclodecene oxide using chiral lithium amide bases can produce bicyclic alcohols with high enantiomeric excess, demonstrating a pathway to chiral polycyclic structures. thieme-connect.com These methods showcase the strategic importance of the this compound framework in assembling complex molecular targets. thieme-connect.comnih.govacs.org
Role in Polymer and Material Development
In materials science, this compound and related cycloaliphatic epoxides are valuable components in the formulation of high-performance polymers. Their incorporation into a polymer matrix can enhance properties such as thermal stability, weather resistance, and mechanical toughness. mdpi.commdpi.com
This compound can act as a monomer in cationic ring-opening polymerization (CROP) to produce polyethers. wikipedia.orgresearchgate.netmdpi.com The polymerization of cyclic ethers like epoxides is driven by the relief of ring strain, which is significant in three-membered rings. wikipedia.orgmdpi.com The resulting poly(cyclodecene oxide) would be a thermoplastic polymer, analogous to poly(cyclohexene oxide) derived from the smaller cyclohexene (B86901) oxide. wikipedia.org
In addition to forming homopolymers, this compound can be used as a reactive diluent or co-monomer in thermosetting epoxy resin formulations. Cycloaliphatic epoxides are often blended with other epoxy resins, such as those based on bisphenol-A, to modify the properties of the final cured material. mdpi.commdpi.com In some applications, such as in compositions for filling vertical interconnect access (VIA) holes in electronics, cycloaliphatic epoxides including 1,2-epoxycyclododecane (a related C12 epoxide) and cyclodecene oxide are listed as potential monomeric diluents. i.moscow Patent literature also describes the inclusion of "tricyclodecene oxide groups" in cyclic aliphatic epoxy resins for use in composite powder coatings. googleapis.com
The incorporation of cycloaliphatic structures into polymer networks is a known strategy for enhancing material performance. Blending cycloaliphatic epoxy resins with standard epoxy formulations can improve weather resistance, thermal stability, and electrical insulation properties. mdpi.com For example, modifying a standard DGEBA-based epoxy with a cycloaliphatic epoxy resin can increase the crosslinking density and thermal stability of the cured product. mdpi.com
While specific data on films made from this compound is limited, the use of related cycloaliphatic epoxides in coatings is well-documented. These materials are valued for their resistance to UV degradation and their ability to improve the durability of the final product. mdpi.comresearchgate.net Furthermore, nanocomposite films based on silsesquioxane and cycloaliphatic epoxides have been shown to exhibit exceptional oxygen barrier properties, making them suitable for packaging applications. cnrs.fr The rigid and stable nature of the cycloaliphatic ring contributes to the formation of a denser network structure, which can reduce the permeation of gases like oxygen. cnrs.fr
| Property | Effect of Incorporation | Underlying Reason | Reference |
|---|---|---|---|
| Weather Resistance / UV Stability | Improved | Absence of easily oxidized aromatic structures (like bisphenol-A). | mdpi.com |
| Thermal Stability | Increased | Higher crosslinking density and rigid ring structure. | mdpi.comresearchgate.net |
| Electrical Insulation | Excellent | The non-polar, hydrocarbon-rich nature of the aliphatic ring. | mdpi.com |
| Adhesion & Mechanical Properties | Enhanced | High reactivity of the epoxy group leads to strong network formation. | mdpi.comresearchgate.net |
| Gas Barrier Properties | Improved (in nanocomposites) | Formation of dense, crosslinked networks that create a more tortuous path for gas molecules. | cnrs.fr |
While cycloaliphatic epoxides are most commonly associated with thermosetting systems, the polymers derived from them can be thermoplastics. For instance, poly(cyclohexene oxide), formed by the polymerization of cyclohexene oxide, is a thermoplastic material. wikipedia.org By extension, poly(cyclodecene oxide) would also be a thermoplastic. These thermoplastics could theoretically be used as a matrix or a modifier in composite materials. However, the more prevalent use of this compound in material science is within thermosetting epoxy systems. Patent literature describes composite powder coating compositions that can contain cyclic aliphatic epoxy resins with "cyclodecene oxide groups," which form a cured film upon heating, characteristic of a thermoset. googleapis.com These coatings are applied to a substrate to improve properties like water and weather resistance. googleapis.com
Occurrence and Isolation from Natural Sources
Identification in Plant Extracts (e.g., Amomum tsao-ko)
Scientific investigations into the volatile constituents of the medicinal and culinary plant Amomum tsao-ko, commonly known as tsao-ko or black cardamom, have revealed the presence of a diverse array of terpenoid compounds. Among these is a compound structurally related to 11-Oxabicyclo[8.1.0]undecane. A study utilizing accelerated solvent extraction combined with gas chromatography-mass spectrometry (GC-MS) successfully identified (4Z)-11-Oxabicyclo[8.1.0]undec-4-ene in Amomum tsao-ko (Caoguo) extracts. This discovery highlights the natural occurrence of the this compound skeleton in the plant kingdom.
The isolation of volatile compounds like (4Z)-11-Oxabicyclo[8.1.0]undec-4-ene from plant matrices such as Amomum tsao-ko relies on advanced extraction techniques designed to efficiently capture these low molecular weight, often heat-sensitive, components. nih.govcabidigitallibrary.org These methods are crucial for obtaining a representative profile of the plant's essential oil.
Commonly employed techniques include:
Hydrodistillation: A traditional method where plant material is boiled in water, and the resulting steam carrying the volatile compounds is condensed and collected.
Solvent-Free Microwave Extraction (SFME): A greener and more rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release their essential oils.
Simultaneous Distillation and Extraction (SDE): This method combines distillation with solvent extraction, allowing for the continuous extraction of volatile compounds from an aqueous distillate into an organic solvent.
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. nih.govdntb.gov.ua Volatile compounds adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.gov
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase the efficiency and speed of the extraction process for volatile and semi-volatile compounds.
The choice of extraction method can significantly influence the yield and chemical profile of the isolated essential oil. cabidigitallibrary.org For instance, studies on Amomum tsao-ko have compared methods like modified-solvent free microwave extraction (M-SFME), SFME, and hydrodistillation (HD), noting differences in the resulting extraction yields.
The definitive identification of volatile compounds from complex plant extracts is accomplished through a combination of chromatographic separation and spectroscopic detection, primarily Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.org
Gas Chromatography (GC): This technique separates the individual components of a volatile mixture based on their boiling points and interactions with a stationary phase within a capillary column. frontiersin.org The retention time (RT), the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification. frontiersin.org
Mass Spectrometry (MS): As compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. By comparing this fragmentation pattern to established spectral libraries (e.g., NIST, Wiley), the compound's identity can be determined with a high degree of confidence.
In the analysis of Amomum tsao-ko, GC-MS has been instrumental in identifying a multitude of components, including the aforementioned (4Z)-11-Oxabicyclo[8.1.0]undec-4-ene. nih.gov The table below details some of the volatile compounds identified in Amomum tsao-ko alongside the analytical methods used.
| Compound Identified | Plant Source | Analytical Method |
| (4Z)-11-Oxabicyclo[8.1.0]undec-4-ene | Amomum tsao-ko (Caoguo) | Accelerated Solvent Extraction (ASE), GC-MS |
| 1,8-Cineole (Eucalyptol) | Amomum tsao-ko | HS-SPME-GC-MS, GC-O |
| Linalool | Amomum tsao-ko | HS-SPME-GC-MS, GC-O |
| (+)-α-Pinene | Amomum tsao-ko | GC-MS-O |
| (E)-2-Decenal | Amomum tsao-ko | GC-MS-O |
Considerations of Putative Biosynthetic Pathways
The biosynthetic pathway for this compound has not been explicitly elucidated. However, based on its structure as an oxygenated sesquiterpenoid, a plausible pathway can be proposed by examining the established biosynthesis of related compounds, particularly those originating from germacrene intermediates. nih.govresearchgate.net
Sesquiterpenes are synthesized from the C15 precursor, farnesyl pyrophosphate (FPP). The formation of the 11-membered ring and the bicyclic ether structure likely proceeds through the following key steps:
Cyclization of FPP: The initial step is the enzyme-catalyzed cyclization of the linear FPP molecule. Terpene synthases mediate this reaction, often leading to the formation of a ten- or eleven-membered ring intermediate, such as the germacryl cation. acs.org
Formation of Germacrene D: This cation can then be deprotonated to form various germacrene isomers. Germacrene D is a common intermediate in the biosynthesis of many bicyclic sesquiterpenes. nih.gov The biosynthesis of germacrene D itself proceeds predominantly via the methylerythritol phosphate (B84403) (MEP) pathway in plants like Solidago canadensis. nih.gov
Epoxidation: A crucial step for the formation of the oxabicyclo- structure is the epoxidation of one of the double bonds in the germacrene D ring. This reaction is typically catalyzed by a cytochrome P450 monooxygenase.
Intramolecular Cyclization: Following epoxidation, an enzyme-catalyzed intramolecular cyclization (transannulation) would occur. The epoxide oxygen atom acts as a nucleophile, attacking another carbon atom within the ring to form the second ring, resulting in the characteristic this compound skeleton.
This proposed pathway, involving cyclization, epoxidation, and a final intramolecular ring closure, is a common motif in the biosynthesis of complex polycyclic terpenoids. nih.gov Further enzymatic modifications, such as saturation of the remaining double bond by a reductase, would lead to the final this compound structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-Oxabicyclo[8.1.0]undecane, and how can their efficiency be systematically compared?
- Methodological Answer : Compare synthetic routes by evaluating reaction conditions (e.g., catalysts, solvents), yields, and scalability. Use spectroscopic techniques (NMR, IR, mass spectrometry) to confirm structural integrity and purity. For reproducibility, document procedural variations (e.g., temperature gradients, catalyst loading) and analyze their impact on yield . Tabulate results (Table 1) to highlight optimal conditions.
Table 1. Efficiency Comparison of Synthetic Routes
| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Pd/C | THF | 78 | >99% |
| B | Grubbs II | DCM | 65 | 95% |
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Combine chromatography (HPLC, GC) with spectroscopic methods (XRD for crystallinity, NMR for stereochemical confirmation). Include solubility profiles in polar/nonpolar solvents and thermal stability data (DSC/TGA). Cross-validate results with independent labs to address instrument-specific biases .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent, concentration, temperature). Use computational tools (DFT for NMR chemical shift prediction, molecular dynamics for conformational analysis) to model discrepancies. Publish raw data alongside metadata (e.g., instrument calibration logs) to enable third-party validation .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to map transition states and reaction pathways. Validate predictions with kinetic isotope effect (KIE) studies and in situ spectroscopy (e.g., FTIR for intermediate detection). Compare computational activation energies with experimental Arrhenius plots to refine models .
Experimental Design and Data Analysis
Q. What experimental controls are critical when studying the environmental degradation of this compound?
- Methodological Answer : Include abiotic controls (light, temperature) and biotic controls (microbial consortia). Monitor degradation products via LC-MS and quantify half-lives under varying pH/O₂ conditions. Use isotopic labeling (e.g., ¹³C) to trace metabolic pathways in environmental samples .
Q. How should researchers design dose-response studies to assess the compound’s bioactivity while avoiding false positives?
- Methodological Answer : Employ a staggered dosing regimen with negative controls (e.g., solvent-only). Use high-content screening (HCS) to capture phenotypic changes and orthogonal assays (e.g., SPR for binding affinity) to confirm specificity. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of kinetic data for this compound in publications?
- Methodological Answer : Present raw kinetic traces (time vs. concentration) alongside fitted models (e.g., Michaelis-Menten). Report uncertainties (SD/SE) and statistical tests (e.g., F-tests for model adequacy). Use open-access platforms to share datasets and code for curve fitting .
Q. How can researchers address non-reproducible results in catalytic applications of the compound?
- Methodological Answer : Conduct "round-robin" experiments across labs to identify variables (e.g., trace moisture, catalyst lot variability). Publish detailed protocols with troubleshooting appendices (e.g., handling air-sensitive conditions). Use control experiments to isolate confounding factors .
Ethical and Safety Considerations
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
